molecular formula C8H13NO B3317649 8-Azabicyclo[5.2.0]nonan-9-one CAS No. 96850-68-9

8-Azabicyclo[5.2.0]nonan-9-one

Cat. No.: B3317649
CAS No.: 96850-68-9
M. Wt: 139.19 g/mol
InChI Key: SLHBGSLJLMFFLM-UHFFFAOYSA-N
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Description

8-Azabicyclo[520]nonan-9-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azabicyclo[5.2.0]nonan-9-one can be achieved through several methods. One common approach involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly effective for constructing the bicyclo[3.3.1]nonan-9-one cores, which are structurally similar to this compound.

Industrial Production Methods: While specific industrial production methods for 8-Azabicyclo[52

Chemical Reactions Analysis

Types of Reactions: 8-Azabicyclo[5.2.0]nonan-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Azabicyclo[5.2.0]nonan-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Azabicyclo[5.2.0]nonan-9-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows the compound to form stable complexes with various biological molecules, influencing their activity and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Uniqueness: 8-Azabicyclo[5.2.0]nonan-9-one is unique due to its specific bicyclic structure and the position of the nitrogen atom. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8-azabicyclo[5.2.0]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-6-4-2-1-3-5-7(6)9-8/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHBGSLJLMFFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[5.2.0]nonan-9-one
Reactant of Route 2
8-Azabicyclo[5.2.0]nonan-9-one
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8-Azabicyclo[5.2.0]nonan-9-one
Reactant of Route 4
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Reactant of Route 5
8-Azabicyclo[5.2.0]nonan-9-one
Reactant of Route 6
8-Azabicyclo[5.2.0]nonan-9-one

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